molecular formula C12H10N2O2 B8559014 methyl 2-(5-cyano-1H-indol-3-yl)acetate

methyl 2-(5-cyano-1H-indol-3-yl)acetate

Cat. No.: B8559014
M. Wt: 214.22 g/mol
InChI Key: GSIQVNSIWHWHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-cyano-1H-indol-3-yl)acetate is a substituted indole derivative characterized by a cyano group (-CN) at position 5 of the indole ring and a methyl ester moiety on the acetoxy side chain (C₁₂H₁₀N₂O₂, MW: 216.22 g/mol). Indole derivatives are widely studied for their biological activities, including enzyme inhibition, neuroprotection, and anticancer properties.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-(5-cyano-1H-indol-3-yl)acetate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)5-9-7-14-11-3-2-8(6-13)4-10(9)11/h2-4,7,14H,5H2,1H3

InChI Key

GSIQVNSIWHWHOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Indole Ring

The position and nature of substituents on the indole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Functional Group on Acetate Molecular Weight (g/mol) Key Biological Activity References
Methyl 2-(5-cyano-1H-indol-3-yl)acetate -CN (5) Methyl ester 216.22 Allosteric IGF1RK inhibition
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate -F (5), -COCH₃ (2-oxo) Methyl ester 235.18 Neuroprotective, anti-proliferative
Methyl 2-(5-chloro-1H-indol-3-yl)acetate -Cl (5) Methyl ester 223.66 Research use (unspecified)
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate -OCH₃ (5), -CH₃ (2) Ethyl ester 247.28 Structural studies
Methyl 2-(5-nitro-1H-indol-3-yl)-2-oxoacetate -NO₂ (5), -COCH₃ (2-oxo) Methyl ester 262.19 Enzymatic studies

Key Observations :

  • Electron-withdrawing groups (-CN, -NO₂, -Cl) at position 5 enhance binding to enzyme active sites via dipole interactions, as seen in IGF1RK inhibitors .
  • Steric effects : A 2-methyl substituent (e.g., in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) may hinder interactions in confined binding pockets .

Ester Group Variations

The ester moiety impacts lipophilicity and metabolic stability:

  • Methyl esters (e.g., target compound) offer moderate lipophilicity, balancing membrane permeability and solubility.

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